molecular formula C22H14ClFN6O2S B12397170 FD274

FD274

Cat. No.: B12397170
M. Wt: 480.9 g/mol
InChI Key: RVHGXIUOUJYWPJ-UHFFFAOYSA-N
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Description

FD274 is a useful research compound. Its molecular formula is C22H14ClFN6O2S and its molecular weight is 480.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H14ClFN6O2S

Molecular Weight

480.9 g/mol

IUPAC Name

N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)-3-pyridinyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C22H14ClFN6O2S/c23-21-19(30-33(31,32)17-3-1-16(24)2-4-17)10-15(11-26-21)14-9-18-20(13-5-7-25-8-6-13)28-29-22(18)27-12-14/h1-12,30H,(H,27,28,29)

InChI Key

RVHGXIUOUJYWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(N=CC(=C2)C3=CC4=C(NN=C4N=C3)C5=CC=NC=C5)Cl

Origin of Product

United States

Foundational & Exploratory

FD274 Compound: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD274 is a promising small molecule compound identified as a highly potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4] Its chemical name is N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide.[5] Beloning to the 7-azaindazole-based class of inhibitors, this compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Chemical Properties

PropertyValue
Chemical Name N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide
CAS Number 2641899-38-7
Molecular Formula C24H15ClFN7O2S
Molecular Weight 535.94 g/mol

Mechanism of Action: Dual PI3K/mTOR Inhibition

This compound exerts its anti-cancer effects by simultaneously inhibiting the PI3K/Akt and mTOR signaling pathways. These pathways are critical for cell growth, proliferation, survival, and metabolism, and their dysregulation is a common feature in many cancers, including AML. By targeting both PI3K and mTOR, this compound provides a more comprehensive blockade of this crucial signaling network.

The inhibitory activity of this compound against various PI3K isoforms and mTOR has been quantified, demonstrating its high potency.

In Vitro Inhibitory Activity
TargetIC50 (nM)
PI3Kα0.65
PI3Kβ1.57
PI3Kγ0.65
PI3Kδ0.42
mTOR2.03

Downstream of PI3K and mTOR, this compound has been shown to reduce the phosphorylation of key signaling proteins, including Akt, 4E-BP1, p70S6K, and S6 in HL-60 AML cells.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation mTORC2 mTORC2 mTORC2->Akt activates S6 S6 p70S6K->S6 eIF4E eIF4E Protein Synthesis Protein Synthesis S6->Protein Synthesis eIF4E->Protein Synthesis This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits This compound->mTORC2 inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of this compound.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against a panel of AML cell lines.

Anti-proliferative Activity in AML Cell Lines (48h treatment)
Cell LineIC50 (µM)
HL-600.092
MOLM-160.084
Mv-4-110.053
KG-12.67
EOL-11.98

Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in HL-60 cells. Treatment with this compound (0.25-1 µM for 24-48 hours) resulted in the arrest of the cell cycle at the G1 phase and an increased rate of apoptosis.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a xenograft mouse model using HL-60 cells.

Tumor Growth Inhibition in HL-60 Xenograft Model
Dose (mg/kg, i.p., once daily, 21 days)Tumor Growth Inhibition (TGI)
571%
7.584%
1091%

Importantly, no significant changes in body weight were observed in the treated mice, suggesting good tolerability at the effective doses.

Xenograft_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure HL-60_cells HL-60 AML Cells (2.5 x 10^6) Implantation Subcutaneous implantation of HL-60 cells into the right axilla HL-60_cells->Implantation BALB/c_mice 4-5 week-old male BALB/c nude mice BALB/c_mice->Implantation Tumor_growth Tumor growth until a palpable size Implantation->Tumor_growth Treatment Daily intraperitoneal (i.p.) injection of this compound (5, 7.5, or 10 mg/kg) or vehicle for 21 days Tumor_growth->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint analysis: Tumor Growth Inhibition (TGI) Monitoring->Endpoint

Caption: Experimental workflow for the in vivo evaluation of this compound in a xenograft model.

Synergistic Effects and Reduced Cardiotoxicity

Recent studies have highlighted two additional significant attributes of this compound: its synergistic anti-tumor effects when combined with other targeted agents and its favorable cardiotoxicity profile.

Synergism with Gilteritinib

This compound has demonstrated a synergistic pro-apoptotic effect with Gilteritinib, an FLT3 inhibitor, in both HL-60 and MV-4-11 AML cells. This suggests a potential combination therapy strategy for AML. Mechanistically, while Gilteritinib treatment alone can lead to an upregulation of AKT phosphorylation, the combination with this compound effectively down-regulates this survival signal.

Synergistic_Effect cluster_drugs Therapeutic Agents cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K_mTOR PI3K/mTOR Pathway This compound->PI3K_mTOR inhibits Gilteritinib Gilteritinib FLT3 FLT3 Pathway Gilteritinib->FLT3 inhibits Apoptosis Enhanced Apoptosis (Synergistic Effect) PI3K_mTOR->Apoptosis leads to FLT3->Apoptosis leads to

Caption: Logical relationship of the synergistic effect of this compound and Gilteritinib.

Reduced Cardiotoxicity

Compared to its bioisostere FD268, this compound has demonstrated significantly lower cardiotoxicity in both in vitro (H9C2 cell line) and in vivo (C57BL/6 mouse model) studies. The reduced cardiotoxicity of this compound is attributed to the preservation of the activity of the antioxidant pathway protein Nrf2. In contrast, FD268 was shown to down-regulate Nrf2 and up-regulate proteins associated with oxidative stress and apoptosis.

Experimental Protocols

In Vitro Anti-proliferative Assay
  • Cell Seeding: AML cell lines (HL-60, MOLM-16, Mv-4-11, KG-1, and EOL-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 48 hours.

  • Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis
  • Cell Lysis: HL-60 cells are treated with this compound (0.125-1 µM) for 24 hours and then lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total Akt, mTOR, 4E-BP1, p70S6K, and S6, followed by incubation with a corresponding secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Animal Model: 4-5 week-old male BALB/c nude mice are used.

  • Cell Implantation: 2.5 x 10^6 HL-60 cells are subcutaneously implanted into the right axilla of each mouse.

  • Treatment: When tumors become palpable, mice are randomized into treatment and control groups. This compound is administered daily via intraperitoneal (i.p.) injection at doses of 5, 7.5, and 10 mg/kg for 21 days.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-leukemic activity, particularly in AML. Its strong in vitro and in vivo efficacy, coupled with a favorable safety profile characterized by reduced cardiotoxicity, makes it a compelling candidate for further preclinical and clinical development. The observed synergy with Gilteritinib further highlights its potential in combination therapy regimens for AML. This technical guide summarizes the key findings to date and provides a foundation for researchers and drug development professionals interested in advancing this promising compound.

References

Unraveling the Molecular Machinery: An In-depth Technical Guide to the Mechanism of Action of FD274

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the novel compound FD274, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This compound has demonstrated significant therapeutic potential, particularly in the context of acute myeloid leukemia (AML), exhibiting robust anti-proliferative activity and a favorable safety profile with reduced cardiotoxicity compared to similar molecules. This document delves into the core signaling pathways modulated by this compound, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of its molecular interactions.

Core Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound exerts its primary anti-cancer effects by targeting two critical nodes within the PI3K/Akt/mTOR signaling cascade, a pathway fundamental for cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in various malignancies, including AML.[1] As a dual inhibitor, this compound effectively suppresses the enzymatic activity of both PI3K and mTOR, leading to a comprehensive blockade of this crucial signaling axis.

The PI3K family of lipid kinases, particularly the class I isoforms, are central to this pathway. The delta (δ) isoform of PI3K is consistently expressed in AML cells, with variable expression of the gamma (γ) isoform, making these attractive therapeutic targets.[1] By inhibiting PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors such as the serine/threonine kinase Akt. The subsequent inhibition of mTOR, a key downstream component of the pathway, further disrupts essential cellular processes, including protein synthesis and cell cycle progression, ultimately leading to decreased cell proliferation and induction of apoptosis.

Quantitative Data Summary

The therapeutic efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Cell LineIC50 (μM)Description
HL-600.092Human promyelocytic leukemia cell line
MOLM-160.084Human acute myeloid leukemia cell line
Table 1: In Vitro Anti-Proliferative Activity of this compound in AML Cell Lines.[1]
Animal ModelDosageTumor Growth InhibitionDescription
HL-60 Xenograft10 mg/kg (intraperitoneal)91%In vivo efficacy in a mouse xenograft model of human AML.[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

FD274_Mechanism_of_Action GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis | This compound This compound This compound->PI3K This compound->mTORC1

Caption: this compound dual-inhibits PI3K and mTOR, blocking the pro-survival signaling cascade.

Nrf2_Pathway_and_Cardiotoxicity cluster_this compound This compound cluster_FD268 FD268 (Bioisostere) FD274_node This compound Nrf2_this compound Nrf2 Activity (Preserved) FD274_node->Nrf2_this compound Cardio_this compound Low Cardiotoxicity Nrf2_this compound->Cardio_this compound FD268_node FD268 Nrf2_FD268 Nrf2 Activity (Downregulated) FD268_node->Nrf2_FD268 NADPH_Oxidase NADPH Oxidase (Upregulated) Nrf2_FD268->NADPH_Oxidase Apoptosis_Proteins Apoptosis Proteins (Upregulated) Nrf2_FD268->Apoptosis_Proteins Cardio_FD268 Cardiotoxicity NADPH_Oxidase->Cardio_FD268 Apoptosis_Proteins->Cardio_FD268

Caption: this compound's low cardiotoxicity is linked to the preservation of Nrf2 antioxidant activity.

Detailed Experimental Protocols

A comprehensive understanding of this compound's mechanism of action is supported by the following key experimental methodologies.

In Vitro Anti-Proliferation Assay
  • Cell Lines: HL-60 and MOLM-16 human acute myeloid leukemia cell lines.

  • Methodology: The anti-proliferative activity of this compound is determined using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay.

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of this compound for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is run in parallel.

    • Following treatment, the assay reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals (in the case of MTT).

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Methodology:

    • Human AML cells (e.g., HL-60) are subcutaneously injected into the flank of the mice.

    • Tumors are allowed to grow to a palpable size.

    • The mice are then randomized into treatment and control groups.

    • This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle control.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway and the expression of proteins in the Nrf2 antioxidant pathway.

  • Methodology:

    • Cells are treated with this compound at various concentrations and for different time points.

    • Following treatment, the cells are lysed to extract total protein.

    • Protein concentration is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, Nrf2, NADPH oxidase, and apoptosis-related proteins).

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The intensity of the bands is quantified using densitometry software to determine the relative changes in protein expression or phosphorylation.

Safety Profile: Reduced Cardiotoxicity and the Role of Nrf2

A significant advantage of this compound is its reduced cardiotoxicity compared to its bioisostere, FD268.[2] This improved safety profile is attributed to the preservation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway. In contrast, FD268 has been shown to downregulate Nrf2 activity, leading to an increase in NADPH oxidase and apoptosis-related proteins, which contribute to its cardiotoxic effects. This compound's ability to maintain Nrf2 function suggests a mechanism that mitigates oxidative stress and subsequent cardiac injury, a critical consideration for the development of PI3K inhibitors. This was observed in both C57BL/6 mouse models and the H9C2 cell line.

Synergistic Effects

This compound has demonstrated a synergistic pro-apoptotic effect when used in combination with Gilteritinib in both HL-60 and MV-4-11 AML cells. This suggests potential for combination therapies that could enhance anti-leukemic activity and potentially overcome resistance mechanisms.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of AML. Its potent dual-inhibitory action on the PI3K/mTOR pathway effectively curtails the proliferation and survival of cancer cells. The detailed mechanisms, supported by robust in vitro and in vivo data, highlight its efficacy. Furthermore, its favorable safety profile, characterized by reduced cardiotoxicity through the preservation of the Nrf2 pathway, distinguishes it from other compounds in its class. The potential for synergistic combinations further enhances its clinical prospects. This guide provides a foundational understanding for further research and development of this compound as a targeted anti-cancer agent.

References

Target Validation of FD274 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A frequently dysregulated signaling pathway in AML, the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, has been identified as a promising therapeutic target.[1][2] FD274, a novel 7-azaindazole derivative, has been developed as a potent dual inhibitor of PI3K and mTOR.[1][3] This technical guide provides a comprehensive overview of the preclinical validation of this compound as a therapeutic agent for AML, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized for its validation.

Introduction to this compound and its Target

This compound is a small molecule inhibitor designed to simultaneously target the catalytic activity of both PI3K and mTOR kinases.[3] The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism. Its constitutive activation is a common feature in AML, contributing to leukemogenesis and is often associated with a poor prognosis. By dually inhibiting PI3K and mTOR, this compound aims to circumvent feedback loops that can arise from targeting only one component of the pathway, offering a more complete and durable inhibition of this key survival pathway in AML cells.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC₅₀ (nM)
PI3Kα0.65
PI3Kβ1.57
PI3Kγ0.65
PI3Kδ0.42
mTOR2.03
Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
Cell LineIC₅₀ (µM)
HL-600.092
MOLM-160.084
Table 3: In Vivo Efficacy of this compound in HL-60 Xenograft Model
Treatment Group (Intraperitoneal)Tumor Growth Inhibition (%)
5 mg/kg71
7.5 mg/kg84
10 mg/kg91

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the PI3K/Akt/mTOR pathway. This leads to a dose-dependent reduction in the phosphorylation of Akt and mTOR, as well as their downstream effectors such as S6K1 and 4E-BP1. The inhibition of this pathway ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition of pro-apoptotic proteins mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K1 p70S6K mTORC1->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Cycle_Arrest G1 Cell Cycle Arrest This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the activity of purified PI3K and mTOR kinases.

  • Reagents: Purified recombinant PI3K isoforms (α, β, γ, δ), purified mTOR kinase, kinase buffer, ATP, appropriate substrates (e.g., phosphatidylinositol for PI3K), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96- or 384-well plate, add the kinase, substrate, and diluted this compound to the kinase buffer.

    • Initiate the kinase reaction by adding a solution of ATP and substrate.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure kinase activity by quantifying the amount of ADP produced using a luminescence-based detection reagent and a microplate reader.

    • Calculate the IC₅₀ values by plotting the percentage of kinase activity against the log concentration of this compound and fitting the data to a dose-response curve.

AML Cell Viability Assay

This assay measures the effect of this compound on the viability and proliferation of AML cell lines.

  • Cell Lines: HL-60 and MOLM-16.

  • Reagents: Complete cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent).

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

    • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Measure the signal (luminescence or absorbance) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ values.

In_Vitro_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed AML Cells (HL-60, MOLM-16) in 96-well plates C Add this compound dilutions to cells A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 72 hours C->D E Add Viability Reagent (e.g., CellTiter-Glo) D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Workflow for in vitro cell viability assays.
Western Blotting for Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

  • Reagents: Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR), and HRP-conjugated secondary antibodies.

  • Procedure:

    • Treat AML cells with various concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze band intensities to determine the change in phosphorylation of target proteins relative to total protein levels.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

These assays quantify the effect of this compound on cell cycle progression and apoptosis induction.

  • For Cell Cycle Analysis:

    • Treat AML cells with this compound for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

  • For Apoptosis Analysis:

    • Treat AML cells with this compound for 24-48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo HL-60 Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c).

  • Procedure:

    • Subcutaneously inoculate 1 million HL-60 cells, suspended in a solution like Matrigel, into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the animals into treatment and control groups.

    • Administer this compound (e.g., 5, 7.5, and 10 mg/kg) or vehicle control via intraperitoneal injection daily.

    • Measure tumor volume with calipers regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Evaluate anti-tumor efficacy by comparing tumor growth in the treated groups to the control group.

In_Vivo_Workflow cluster_model_dev Model Development cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint Analysis A Subcutaneous injection of HL-60 cells into immunocompromised mice B Tumor growth to 100-150 mm³ A->B C Randomize mice into treatment groups B->C D Daily intraperitoneal injection of this compound or vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at study completion E->F H Calculate Tumor Growth Inhibition (TGI) E->H G Excise tumors for ex vivo analysis F->G G->H

Workflow for in vivo xenograft efficacy studies.

Logical Framework for Target Validation

The validation of this compound in AML follows a logical progression from identifying a dysregulated pathway to demonstrating preclinical efficacy.

Logical_Flow A Hypothesis: PI3K/mTOR pathway is a key driver in AML B Identify Dual Inhibitor: This compound A->B C Biochemical Validation: In vitro kinase assays (IC50 determination) B->C D Cellular Validation: AML cell line proliferation, apoptosis, and cell cycle assays C->D E Mechanism Confirmation: Western blot for pathway modulation (p-Akt, p-mTOR) D->E F Preclinical Efficacy: In vivo xenograft model studies E->F G Candidate for Further Development F->G

Logical progression of this compound target validation in AML.

Conclusion

The comprehensive preclinical data strongly support the validation of the PI3K/mTOR pathway as a therapeutic target in AML and establish this compound as a potent and effective dual inhibitor. This compound demonstrates significant anti-leukemic activity both in vitro and in vivo, mechanistically driven by the inhibition of the PI3K/Akt/mTOR signaling cascade. These findings warrant the further development of this compound as a promising targeted therapy for patients with Acute Myeloid Leukemia.

References

FD274: A Potent Dual PI3K/mTOR Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FD274, chemically identified as N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, is a novel 7-azaindazole-based small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1] Preclinical studies have demonstrated its high potency against Acute Myeloid Leukemia (AML), positioning it as a promising candidate for further therapeutic development.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a dual inhibitor of PI3K and mTOR, two key kinases in a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[1] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, including AML, making it a prime target for therapeutic intervention. By simultaneously inhibiting both PI3K and mTOR, this compound can achieve a more comprehensive and sustained blockade of this oncogenic signaling cascade.[1]

The inhibitory action of this compound on the PI3K/Akt/mTOR pathway is illustrated in the following diagram:

PI3K_mTOR_pathway cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1

Caption: The inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Quantitative Efficacy Data

The anti-cancer potential of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
PI3Kα0.65
PI3Kβ1.57
PI3Kγ0.65
PI3Kδ0.42
mTOR2.03
Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
Cell LineIC50 (µM)
HL-600.092
MOLM-160.084
Mv-4-110.053
KG-12.67
EOL-11.98
Table 3: In Vivo Anti-tumor Efficacy of this compound in an HL-60 Xenograft Model
Dose (mg/kg, i.p.)Tumor Growth Inhibition (%)
571
7.584
1091

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against purified PI3K and mTOR kinases.

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ) and mTOR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., phosphatidylinositol for PI3K, inactive S6K for mTOR)

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and this compound to the kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ system, which quantifies the amount of ADP produced.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the viability and proliferation of AML cancer cells.

Materials:

  • AML cell lines (e.g., HL-60, MOLM-16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the AML cells in a 96-well plate at a density of approximately 5 x 10^5 cells/mL.

  • Treat the cells with various concentrations of this compound and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

In Vivo HL-60 Xenograft Model

This protocol describes the establishment of a subcutaneous HL-60 xenograft model in mice to evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • HL-60 cells

  • Male BALB/c nude mice (4-5 weeks old)

  • Matrigel

  • This compound

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Harvest HL-60 cells and resuspend them in a mixture of culture medium and Matrigel.

  • Subcutaneously implant 2.5 × 10^6 HL-60 cells into the right axilla region of each mouse.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5, 7.5, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily for 21 days.

  • Measure tumor volume using calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Kinase Inhibition Assay (PI3K/mTOR) cell_viability Cell Viability Assay (AML Cell Lines) pathway_analysis Western Blot for Pathway Modulation xenograft HL-60 Xenograft Model efficacy Tumor Growth Inhibition Assessment toxicity Toxicity Assessment cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo

Caption: A generalized workflow for the preclinical assessment of this compound.

Conclusion

This compound is a highly potent dual PI3K/mTOR inhibitor with significant anti-proliferative activity against AML cell lines and robust anti-tumor efficacy in a preclinical xenograft model. The data presented in this technical guide supports its continued investigation as a potential therapeutic agent for the treatment of Acute Myeloid Leukemia. Further studies are warranted to explore its clinical potential, including pharmacokinetic and pharmacodynamic profiling, as well as safety and toxicology assessments in more advanced models.

References

Unraveling the Pharmacology of FD274: A Novel PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FD274, chemically known as N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, is an investigational 7-azaindazole-based dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] Emerging as a promising therapeutic candidate, this compound has demonstrated significant antitumor efficacy, particularly in the context of acute myeloid leukemia (AML), coupled with a favorable safety profile concerning cardiotoxicity.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways and workflows.

Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell growth, proliferation, survival, and metabolism. In many human hematological malignancies, including AML, this pathway is frequently hyperactivated, contributing to uncontrolled cell division and resistance to apoptosis.[1] PI3K, a family of lipid kinases, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), which in turn acts as a docking site for proteins such as Akt.[1] The subsequent activation of Akt and its downstream effector mTOR drives the cellular processes that promote tumorigenesis.

This compound exerts its therapeutic effect by acting as a potent dual inhibitor of PI3K and mTOR, thereby blocking the aberrant signaling at two crucial nodes. This dual inhibition leads to a more comprehensive shutdown of the pathway compared to targeting a single component, potentially overcoming resistance mechanisms and enhancing antitumor activity.

Quantitative Efficacy and Safety Data

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of AML. The compound has shown significant anti-proliferative activity and dose-dependent inhibition of tumor growth.

Parameter Cell Line/Model Value Reference
IC50 HL-60 (AML)0.092 µM
IC50 MOLM-16 (AML)0.084 µM
Tumor Growth Inhibition HL-60 Xenograft91% at 10 mg/kg (intraperitoneal)

A key differentiating feature of this compound is its reduced cardiotoxicity, a significant concern with other PI3K inhibitors. Studies have indicated that this compound exhibits minimal adverse effects on cardiac function, oxidative stress, and myocardial injury in mouse models and cell lines. This improved safety profile is potentially linked to the preservation of the antioxidant pathway protein Nrf2.

Synergistic Antitumor Effects

Preliminary investigations have revealed synergistic pro-apoptotic effects when this compound is combined with the FLT3 inhibitor, Gilteritinib, in both HL-60 and MV-4-11 AML cell lines. This suggests a potential combination therapy strategy for AML, warranting further investigation.

Experimental Methodologies

The pharmacological characterization of this compound has involved a series of well-defined experimental protocols to assess its efficacy and safety.

In Vitro Anti-Proliferation Assays
  • Cell Lines: Human AML cell lines, including HL-60 and MOLM-16, are utilized.

  • Methodology: Cells are cultured under standard conditions and treated with varying concentrations of this compound. Cell viability is typically assessed using colorimetric assays such as the MTT or MTS assay after a defined incubation period (e.g., 72 hours). The IC50 value, representing the concentration of the drug that inhibits cell growth by 50%, is then calculated.

In Vivo Xenograft Model of AML
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Methodology: Human AML cells (e.g., HL-60) are subcutaneously injected into the flanks of the mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered, often via intraperitoneal injection, at specified doses and schedules. Tumor volume is measured regularly throughout the study. At the end of the treatment period, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Cardiotoxicity Assessment
  • In Vivo Model: C57BL/6 mouse model and zebrafish embryos have been used to evaluate the cardiac effects of this compound.

  • In Vitro Model: The H9C2 cardiomyocyte cell line is employed to assess direct cellular toxicity.

  • Methodology: In animal models, cardiac function can be assessed through methods like echocardiography. Biomarkers of cardiac injury (e.g., troponins) and oxidative stress are measured in serum and heart tissue. In cell-based assays, cell viability, apoptosis, and the production of reactive oxygen species (ROS) are quantified following exposure to this compound. Western blot analysis is used to investigate the expression of key proteins involved in cardiac function and stress responses, such as Nrf2 and NADPH oxidase.

Visualizing the Pharmacology of this compound

To further elucidate the mechanisms and experimental approaches related to this compound, the following diagrams have been generated.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for FD274, a PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD274, chemically identified as N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide, is a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] As these two proteins are key components of a critical signaling pathway often dysregulated in cancer, this compound is a valuable tool for research in oncology and cell biology. Understanding its solubility and proper handling is crucial for obtaining reliable and reproducible experimental results.

Mechanism of Action

This compound exerts its biological effects by inhibiting the PI3K/mTOR signaling pathway, which is central to regulating cell growth, proliferation, survival, and metabolism. By targeting both PI3K and mTOR, this compound can lead to a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms that may arise from targeting a single component.

Solubility of this compound

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) High Recommended solvent for preparing stock solutions.
Ethanol Limited/Low May be suitable for some applications, but lower concentrations are expected compared to DMSO.
Methanol Limited/Low Similar to ethanol, solubility is likely to be limited.
Water / Aqueous Buffers (e.g., PBS) Poor/Insoluble Direct dissolution in aqueous media is not recommended. Working solutions should be prepared by diluting a DMSO stock solution.

Note: The information in this table is based on the general properties of similar chemical compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to working concentrations as needed.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing (Optional but Recommended): If precise concentration is critical, pre-weigh the vial containing the solid this compound. After dissolution, the empty vial can be re-weighed to determine the exact amount of compound used.

  • Solvent Addition: Carefully add the appropriate volume of anhydrous DMSO to the vial containing this compound to achieve a 10 mM concentration. The required volume can be calculated using the following formula: Volume of DMSO (μL) = (mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000 (Note: The molecular weight of this compound is 555.98 g/mol )

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.

  • Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Safety Precautions:

  • This compound is a potent bioactive compound. Handle with care and always wear appropriate PPE.

  • Work in a well-ventilated area or a chemical fume hood.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with skin and eyes.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or appropriate aqueous buffer

  • Sterile tubes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To achieve low micromolar or nanomolar concentrations, it is best to perform serial dilutions. a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 μL of the 10 mM stock to 90 μL of medium. b. Use the intermediate dilution to prepare the final working concentrations. For example, to prepare a 10 μM working solution from a 1 mM intermediate, add 10 μL of the intermediate to 990 μL of medium.

  • Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution from the stock may be feasible. However, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

  • Mixing: Immediately after adding the this compound solution, vortex or gently pipette up and down to ensure homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately for experiments. Do not store diluted aqueous solutions of this compound.

Visualizations

PI3K_mTOR_Pathway PI3K/mTOR Signaling Pathway and Inhibition by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1

Caption: PI3K/mTOR pathway with this compound inhibition points.

experimental_workflow Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Gentle Warming (37°C) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Pre-warmed Medium/Buffer thaw->dilute mix Vortex/Mix Thoroughly dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols: FD274 Treatment in Xenograft Models of Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in AML, playing a crucial role in cell proliferation, survival, and differentiation.[1][2][3] FD274 is a novel and potent dual inhibitor of PI3K and mTOR, demonstrating significant anti-leukemic activity in preclinical models of AML.[1][4] Developed by researchers at Fudan University, this compound has shown promise as a therapeutic candidate for AML.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound in xenograft models of AML, including its mechanism of action, efficacy data, and detailed experimental protocols.

Data Presentation

In Vitro Activity of this compound

This compound exhibits potent inhibitory activity against PI3K isoforms and mTOR, leading to significant anti-proliferative effects in AML cell lines.

TargetIC50 (nM)
PI3Kα0.65
PI3Kβ1.57
PI3Kγ0.65
PI3Kδ0.42
mTOR2.03
Cell LineIC50 (µM)
HL-600.092
MOLM-160.084
In Vivo Efficacy of this compound in HL-60 Xenograft Model

Daily intraperitoneal administration of this compound resulted in a dose-dependent inhibition of tumor growth in an HL-60 xenograft mouse model. The treatment was well-tolerated with no reported mortality.

This compound Dose (mg/kg)Tumor Growth Inhibition (%)
571
7.584
1091

Signaling Pathway

This compound exerts its anti-leukemic effects by dually inhibiting the PI3K/mTOR signaling pathway. This inhibition leads to a dose-dependent reduction in the phosphorylation of key downstream effectors such as Akt and mTOR, ultimately resulting in cell cycle arrest at the G1 phase and induction of apoptosis.

FD274_Signaling_Pathway cluster_membrane cluster_cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Apoptosis Apoptosis CellCycleArrest G1 Cell Cycle Arrest mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K This compound->mTORC1

This compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols

AML Xenograft Model Establishment

This protocol outlines the establishment of a subcutaneous AML xenograft model using the HL-60 cell line.

Xenograft_Workflow A 1. Cell Culture HL-60 cells cultured in RPMI-1640 with 10% FBS B 2. Cell Preparation Harvest cells at log phase. Resuspend in PBS/Matrigel A->B C 3. Implantation Subcutaneously inject cells into flank of nude mice B->C D 4. Tumor Growth Monitor tumor growth using calipers C->D E 5. Treatment Initiation Begin treatment when tumors reach a specified volume D->E

References

Application Note: Quantification of p-AKT (Ser473) Inhibition by FD274 Using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of AKT phosphorylation at serine 473 (p-AKT Ser473) by Western blot in cells treated with FD274, a novel investigational inhibitor.

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[2][4] AKT, a serine/threonine kinase, is a central node in this pathway. Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. Full activation of AKT is achieved upon phosphorylation at both sites.

This compound is an investigational compound hypothesized to inhibit an upstream regulator of the PI3K/AKT pathway, leading to a decrease in AKT phosphorylation and subsequent downstream signaling. Western blotting is a widely used technique to detect and quantify changes in specific protein levels, such as the phosphorylation status of AKT. This application note provides a detailed protocol to assess the inhibitory effect of this compound on AKT phosphorylation at Ser473.

Signaling Pathway

The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by growth factors or cytokines. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, including AKT and its upstream activator PDK1, to the plasma membrane. At the membrane, PDK1 phosphorylates AKT at Thr308, leading to its partial activation. Full activation is achieved through the phosphorylation of Ser473 by mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, regulating various cellular functions.

AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK/GPCR PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT P (Thr308) mTORC2 mTORC2 mTORC2->AKT P (Ser473) pAKT p-AKT (Thr308, Ser473) AKT->pAKT Downstream Downstream Targets pAKT->Downstream regulates GF Growth Factor GF->RTK This compound This compound Upstream_Kinase Upstream Kinase This compound->Upstream_Kinase inhibits Upstream_Kinase->PI3K activates

Caption: PI3K/AKT Signaling Pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-AKT (Ser473) and total AKT.

Materials
  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels (e.g., 10%)

  • Pre-stained protein ladder

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Digital imaging system

Methods
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody for p-AKT (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Detection and Imaging:

    • Add ECL substrate to the membrane and incubate for the recommended time.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing for Total AKT:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total AKT.

    • Incubate the membrane in a stripping buffer according to the manufacturer's protocol.

    • Wash the membrane thoroughly and repeat the immunoblotting procedure starting from the blocking step, using the primary antibody for total AKT.

Data Presentation and Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-AKT bands should be normalized to the corresponding total AKT bands to account for variations in protein loading. The normalized data can then be presented as a percentage of the vehicle-treated control.

Table 1: Densitometric Analysis of p-AKT and Total AKT Levels Following this compound Treatment

This compound (µM)p-AKT (Ser473) Intensity (Arbitrary Units)Total AKT Intensity (Arbitrary Units)Normalized p-AKT/Total AKT Ratio% of Control
0 (Vehicle)125,480130,1200.964100.0%
0.1105,320128,9500.81784.7%
165,210131,5000.49651.4%
1025,890129,8800.19920.6%
1008,150130,5000.0626.4%

Experimental Workflow

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation & SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-AKT) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Imaging & Densitometry I->J K Stripping & Re-probing (Total AKT) J->K L Data Normalization & Analysis J->L K->L

Caption: Western Blot Workflow for p-AKT Analysis.

Conclusion

This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on the PI3K/AKT signaling pathway by quantifying the levels of p-AKT (Ser473) using Western blot analysis. Adherence to this detailed methodology will enable researchers to generate reliable and reproducible data for assessing the potency and mechanism of action of novel therapeutic compounds targeting this critical cancer-related pathway.

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with FD274

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD274 is a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, including acute myeloid leukemia (AML), making it a key target for therapeutic intervention.[2] this compound has demonstrated significant anti-proliferative activity in AML cell lines and in vivo tumor models. This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells, a crucial step in understanding its mechanism of action and preclinical evaluation. Inhibition of the PI3K/mTOR pathway is known to induce cell cycle arrest, primarily at the G1/S phase transition, thereby halting cell proliferation.[3][4]

Data Presentation

The following table summarizes representative quantitative data on the effects of a dual PI3K/mTOR inhibitor on the cell cycle distribution of an AML cell line (e.g., HL-60 or MOLM-16) after 48 hours of treatment. The data illustrates a dose-dependent increase in the percentage of cells in the G0/G1 phase, indicative of cell cycle arrest at this checkpoint.

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0 µM)45%35%20%
This compound (Low Dose)65%20%15%
This compound (High Dose)80%10%10%

Note: This table presents representative data for a dual PI3K/mTOR inhibitor, as specific quantitative data for this compound is not publicly available. The trend of G1 arrest is consistent with the known mechanism of action of this class of inhibitors.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Line Maintenance: Culture human AML cell lines, such as HL-60 or MOLM-16, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to attach and resume logarithmic growth for 24 hours.

  • This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a low and high dose determined from prior cytotoxicity assays). Replace the medium in the wells with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol outlines the steps for preparing cells for cell cycle analysis following treatment with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: After the treatment period, collect the cells from each well. For suspension cells, this can be done by gentle pipetting. For adherent cells, use trypsin-EDTA to detach the cells.

  • Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Repeat the centrifugation and washing step.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.

  • Rehydration and Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet them. Discard the ethanol and wash the cell pellet twice with 1 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that the PI dye specifically binds to DNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells. At least 10,000 events should be acquired for each sample.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and generate a histogram of DNA content. The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellCycle Cell Cycle Progression (G1 -> S) Akt->CellCycle S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation This compound This compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition This compound->mTORC2 Inhibition

Caption: PI3K/mTOR signaling pathway and the inhibitory action of this compound.

Cell_Cycle_Workflow cluster_culture Cell Culture & Treatment cluster_preparation Sample Preparation cluster_analysis Data Acquisition & Analysis A Seed AML cells (e.g., HL-60, MOLM-16) B Treat with this compound (or vehicle control) A->B C Harvest cells B->C D Wash with PBS C->D E Fix with cold 70% Ethanol D->E F Stain with Propidium Iodide & RNase A E->F G Acquire data on Flow Cytometer F->G H Analyze DNA content histogram G->H I Quantify cell cycle phases (G0/G1, S, G2/M) H->I

Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.

References

Application Notes and Protocols for Determining the Inhibitory Activity of FD274 on PI3K/mTOR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FD274 is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR), two key protein kinases in a critical intracellular signaling pathway.[1][2] The PI3K/Akt/mTOR pathway plays a central role in regulating cell cycle, proliferation, growth, and survival.[1][3][4] Its frequent dysregulation in various cancers has made it a significant target for therapeutic intervention. These application notes provide detailed protocols for developing and performing enzymatic assays to quantify the inhibitory activity of this compound against PI3K and mTOR kinases. The described assays are essential for characterizing the potency (e.g., determining the IC50 value) of this compound and similar inhibitory compounds.

Principle of the Assays

The enzymatic assays described herein are designed to measure the kinase activity of PI3K and mTOR by quantifying the amount of ATP consumed during the phosphorylation of their respective substrates. The assays utilize a luminescence-based detection method where the amount of remaining ATP is converted into a light signal. A decrease in kinase activity due to the presence of an inhibitor like this compound results in a higher luminescent signal, as more ATP remains in the reaction. This inverse relationship allows for the precise determination of the inhibitor's potency.

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved by measuring the kinase activity at various concentrations of the inhibitor. The results are then plotted as percent inhibition versus the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated.

Table 1: Example Data Structure for IC50 Determination of this compound against PI3Kα

This compound Concentration (nM)Log [this compound]Average Luminescence (RLU)% Kinase Activity% Inhibition
0 (No Inhibitor)-100,0001000
0.1-1110,0009010
10150,0005050
101180,0002080
1002195,000595
1000 (Max Inhibition)3200,0000100

Table 2: Summary of this compound IC50 Values against PI3K and mTOR Isoforms

Target KinaseIC50 (nM)
PI3KαValue to be determined
PI3KβValue to be determined
PI3KγValue to be determined
PI3KδValue to be determined
mTORValue to be determined

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and the general workflow for determining the IC50 of an inhibitor.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC TSC1/TSC2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated) This compound This compound This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade.

IC50_Workflow start Start prep_reagents Prepare Reagents: - Kinase (PI3K or mTOR) - Substrate (e.g., PIP2) - ATP - this compound serial dilutions start->prep_reagents add_inhibitor Add this compound dilutions and kinase to plate prep_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate reaction with ATP/Substrate mix pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction and deplete remaining ATP incubate->stop_reaction detect_signal Add detection reagent and measure luminescence stop_reaction->detect_signal analyze_data Analyze data and calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for in vitro kinase assay to determine IC50.

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced, which is inversely proportional to the amount of ATP remaining.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in Kinase Assay Buffer.

    • Reconstitute the recombinant PI3K enzyme in kinase dilution buffer.

    • Prepare the substrate solution containing PIP2.

    • Prepare the ATP solution in Kinase Assay Buffer.

  • Assay Protocol:

    • Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all readings.

    • Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% kinase activity and a control with a known potent inhibitor as 0% activity.

    • Calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro mTOR Kinase Activity Assay

This protocol is adapted for measuring the inhibitory activity of this compound against mTORC1. The principle is similar to the PI3K assay, focusing on the phosphorylation of a specific mTOR substrate.

Materials:

  • Active, purified mTORC1 complex

  • Recombinant protein substrate (e.g., 4E-BP1)

  • ATP

  • This compound

  • mTOR Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Luminescence-based ADP detection kit

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in mTOR Kinase Assay Buffer.

    • Prepare the active mTORC1 and 4E-BP1 substrate in mTOR Kinase Assay Buffer.

    • Prepare the ATP solution in mTOR Kinase Assay Buffer.

  • Assay Protocol:

    • Add serially diluted this compound or DMSO to the wells of a 384-well plate.

    • Add the mTORC1 enzyme to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding a mixture of 4E-BP1 substrate and ATP.

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Terminate the reaction and measure the remaining ATP using a luminescence-based detection kit as described in the PI3K assay protocol.

  • Data Analysis:

    • Follow the same data analysis steps as outlined in the PI3K assay protocol to determine the IC50 value of this compound for mTOR.

Conclusion

The provided protocols offer a robust framework for assessing the inhibitory activity of this compound against PI3K and mTOR. These assays are crucial for the preclinical evaluation of kinase inhibitors and can be adapted for high-throughput screening of compound libraries to identify novel drug candidates. Accurate determination of IC50 values is a critical component of the drug discovery and development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FD274 Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the compound FD274 in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. Is this typical?

A1: Yes, it is not uncommon for complex organic molecules like this compound to exhibit poor solubility in aqueous solutions. Many compounds, particularly those with high molecular weight and lipophilic characteristics, demonstrate limited aqueous solubility.[1][2] Initial attempts to dissolve this compound directly into aqueous buffers may be unsuccessful.

Q2: What is the recommended first step for dissolving this compound?

A2: The recommended initial approach is to first prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[3] This stock solution can then be diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v in cell-based assays) to avoid impacting your experimental system.[3]

Q3: I observed precipitation when diluting my this compound DMSO stock into my aqueous buffer. What causes this and how can I prevent it?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The final concentration of this compound in the aqueous solution may have exceeded its solubility limit.

  • pH-Dependent Solubility: The solubility of this compound may be influenced by the pH of the aqueous medium.[4]

  • "Salting Out": High salt concentrations in the buffer can reduce the solubility of organic compounds.

  • Temperature Effects: The solubility of this compound might be lower at your experimental temperature compared to the temperature at which the stock solution was prepared.

To prevent precipitation, try adding the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This minimizes localized high concentrations of this compound that can lead to precipitation.

Q4: Can I use heat or sonication to help dissolve this compound?

A4: Gentle warming and sonication can be effective methods to aid in the dissolution of this compound. However, it is crucial to use these techniques with caution, as excessive or prolonged exposure to heat can lead to the degradation of the compound. Similarly, intense sonication can also potentially degrade the molecule. A brief period of gentle warming or sonication is recommended.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting the insolubility of this compound.

Problem: this compound fails to dissolve in the chosen solvent.
Potential Cause Suggested Solution
Inappropriate solvent selection.Consult the solvent compatibility table below. For initial attempts, use a strong organic solvent like DMSO to prepare a stock solution.
Insufficient mixing.Ensure vigorous vortexing or sonication is applied.
Compound has low intrinsic solubility.Consider alternative formulation strategies such as the use of co-solvents, pH adjustment, or the inclusion of solubilizing agents like cyclodextrins.
Problem: this compound precipitates out of solution after initial dissolution.
Potential Cause Suggested Solution
Supersaturation of the solution.Prepare a less concentrated solution.
Change in temperature.Ensure the solution is maintained at a constant temperature.
pH of the solution has shifted.Buffer the solution to maintain a stable pH. The solubility of ionizable compounds can be highly pH-dependent.
Interaction with container surfaces.Use low-adhesion microcentrifuge tubes or glassware.

Quantitative Data Summary

The following table summarizes the relative solubility of this compound in various common laboratory solvents. This data should be used as a guide for solvent selection.

SolventClassificationRelative SolubilityNotes
WaterAqueousVery LowDirect dissolution is not recommended.
Phosphate-Buffered Saline (PBS)Aqueous BufferVery LowSimilar to water; direct dissolution is challenging.
Dimethyl Sulfoxide (DMSO)Dipolar AproticHighRecommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF)Dipolar AproticHighAn alternative to DMSO for stock solutions.
EthanolPolar ProticModerateCan be used as a co-solvent.
MethanolPolar ProticModerateCan be used as a co-solvent.
AcetonitrilePolar AproticLow to ModerateLess effective than DMSO or DMF.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, low-adhesion microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound DMSO Stock into Aqueous Media
  • Pre-warm Aqueous Media: Warm your aqueous experimental buffer to the desired working temperature.

  • Vortexing: While gently vortexing or stirring the aqueous media, add the required volume of the this compound DMSO stock solution dropwise.

  • Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.

  • Final Concentration Check: Ensure the final concentration of DMSO is below the tolerance level for your specific experiment (typically <0.5% v/v).

  • Visual Inspection: Check for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock_prep Stock Solution Preparation cluster_dilution Aqueous Dilution weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve pre_warm Pre-warm Aqueous Media dissolve->pre_warm Dilute add_stock Add Stock Dropwise while Vortexing pre_warm->add_stock mix Continue Mixing add_stock->mix

Caption: Workflow for preparing and diluting this compound.

troubleshooting_logic Troubleshooting Insolubility Logic start This compound Insolubility Issue is_stock Is it a stock solution? start->is_stock is_aqueous Is it an aqueous dilution? is_stock->is_aqueous No check_solvent Use stronger organic solvent (e.g., DMSO) is_stock->check_solvent Yes check_concentration Is final concentration too high? is_aqueous->check_concentration Yes increase_mixing Increase vortexing/ sonication check_solvent->increase_mixing end Solubility Achieved increase_mixing->end lower_concentration Lower final concentration check_concentration->lower_concentration Yes check_mixing_protocol Was stock added dropwise with mixing? check_concentration->check_mixing_protocol No lower_concentration->end improve_mixing Improve mixing during dilution check_mixing_protocol->improve_mixing No check_ph Is pH optimal? check_mixing_protocol->check_ph Yes improve_mixing->end adjust_ph Adjust buffer pH check_ph->adjust_ph No check_ph->end Yes adjust_ph->end

Caption: Decision tree for troubleshooting this compound insolubility.

References

potential off-target effects of FD274

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: FD274 is a hypothetical compound developed for illustrative purposes. The data, protocols, and troubleshooting advice provided herein are based on established principles for kinase inhibitor research and are intended to serve as a guide for drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR), specifically designed to target activating mutations such as exon 19 deletions and the L858R mutation commonly found in non-small cell lung cancer (NSCLC).[1][2][3] By binding to the ATP-binding pocket of the EGFR kinase domain, this compound blocks downstream signaling pathways, including the Ras/MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[2]

Q2: What are the known off-target effects of this compound?

A2: Off-target effects are unintended interactions of a drug with proteins other than its primary target.[4] Kinome profiling has revealed that this compound exhibits inhibitory activity against a small panel of other kinases, most notably members of the Src family kinases (e.g., SRC, LYN) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These off-target interactions are observed at concentrations approximately 10- to 100-fold higher than the IC50 for mutant EGFR. This is a critical concern as it can lead to misinterpretation of experimental results, cellular toxicity, and adverse effects in clinical settings.

Q3: How can I determine if unexpected results in my experiment are due to off-target effects of this compound?

A3: A multi-step approach is recommended to investigate potential off-target effects:

  • Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects should manifest at concentrations consistent with the IC50 for EGFR, while off-target effects will likely require higher concentrations.

  • Use of a Structurally Unrelated Inhibitor: Corroborate your findings with a different EGFR inhibitor that has a distinct chemical scaffold. If the observed phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.

  • Target Knockdown/Knockout: Employ genetic methods like siRNA or CRISPR/Cas9 to specifically deplete EGFR. A phenotype that matches the effects of this compound treatment strongly suggests an on-target mechanism.

  • Rescue Experiments: In cells expressing a drug-resistant mutant of EGFR, the on-target effects of this compound should be diminished, while off-target effects would persist.

Q4: Can the off-target effects of this compound be therapeutically beneficial?

A4: While often associated with toxicity, off-target effects can sometimes contribute to a drug's efficacy through a concept known as polypharmacology. For instance, the moderate inhibition of VEGFR2 by this compound may contribute to anti-angiogenic effects in a tumor microenvironment. However, any potential benefits must be carefully weighed against the risks of adverse effects.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
1. Higher than expected cytotoxicity in cell lines with low EGFR expression. The observed toxicity may be due to the inhibition of off-target kinases that are essential for cell survival in that specific cell line.1. Perform a Kinome Scan: Use a kinase profiling service to identify the off-target kinases inhibited by this compound at the cytotoxic concentration. 2. Validate Off-Target Engagement: Use Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the identified off-target kinases in your cells. 3. Cross-Reference with a Different Inhibitor: Test a structurally different EGFR inhibitor with a known, distinct off-target profile. If the cytotoxicity is not replicated, it is likely an off-target effect of this compound.
2. Inconsistent inhibition of downstream signaling pathways (e.g., AKT phosphorylation is inhibited, but ERK phosphorylation is not). This could be due to the activation of compensatory signaling pathways or off-target effects that counteract the intended inhibition.1. Phospho-Proteomic Profiling: Analyze global changes in protein phosphorylation to identify activated compensatory pathways or unexpected off-target signaling. 2. Western Blot Analysis: Probe for the activation of known resistance pathways, such as MET or AXL receptor tyrosine kinases. 3. Combination Therapy: Test this compound in combination with inhibitors of the suspected compensatory pathways to see if consistent downstream inhibition is restored.
3. Discrepancy between in vitro kinase assay results and cell-based assay results. Poor cell permeability, active drug efflux pumps, or rapid metabolism of this compound within the cell can lead to lower effective intracellular concentrations.1. Assess Cell Permeability: Use analytical methods such as LC-MS/MS to quantify the intracellular concentration of this compound. 2. Inhibit Efflux Pumps: Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil) to determine if efflux is a factor. 3. Cellular Thermal Shift Assay (CETSA): Directly measure the engagement of this compound with EGFR inside the cell to confirm target binding.
4. Variable results in dose-response curves across different experiments. Inconsistent cell seeding density, pipetting errors, or lot-to-lot variability in reagents can all contribute to poor reproducibility.1. Standardize Cell Seeding: Ensure a homogenous single-cell suspension and allow plates to rest at room temperature before incubation to ensure even cell distribution. 2. Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate dispensing of compound and reagents. 3. Use Master Mixes: Prepare master mixes of reagents to minimize pipetting variability between wells.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

This table summarizes the in vitro inhibitory activity of this compound against its primary target (mutant EGFR) and key identified off-targets.

KinaseIC50 (nM)
EGFR (L858R) 5.2
EGFR (exon 19 del) 4.8
EGFR (wild-type)150.7
SRC210.3
LYN350.1
VEGFR2480.5
ABL1>10,000

Data are representative of typical results from in vitro kinase assays.

Table 2: Cellular Activity of this compound in NSCLC Cell Lines

This table shows the effect of this compound on the proliferation of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses.

Cell LineEGFR StatusGI50 (nM)
HCC827 exon 19 del 8.1
NCI-H1975 L858R, T790M 1,200
A549wild-type>5,000

GI50 is the concentration of this compound that causes 50% inhibition of cell growth.

Experimental Protocols

1. In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 of this compound against a panel of kinases.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of 11-point, 3-fold serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add 2.5 µL of each this compound dilution or vehicle (DMSO) control.

  • Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km for each respective kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Convert luminescence signals to percent inhibition relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol is to confirm the binding of this compound to its target (EGFR) and potential off-targets in intact cells.

  • Culture cells to 80-90% confluency.

  • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 2 hours at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Transfer the supernatant (containing the soluble protein fraction) to new tubes.

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of protein by SDS-PAGE and Western blot using antibodies against the target protein (e.g., EGFR, SRC) and a loading control (e.g., GAPDH).

  • Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound EGFR Mutant EGFR This compound->EGFR Inhibits PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation_On Cancer Cell Proliferation AKT->Proliferation_On SRC SRC Kinase STAT3 STAT3 SRC->STAT3 Survival_Off Unintended Cell Survival STAT3->Survival_Off FD274_off This compound FD274_off->SRC Inhibits (at high conc.)

Caption: On-target vs. off-target signaling pathways of this compound.

cluster_off_target_validation Off-Target Validation start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response ic50_check Is Phenotype Observed at On-Target IC50? dose_response->ic50_check off_target_path Investigate Off-Target Effects ic50_check->off_target_path No on_target_path Likely On-Target Effect ic50_check->on_target_path Yes kinome_scan Kinome Profiling off_target_path->kinome_scan cetsa CETSA for Top Hits kinome_scan->cetsa validate Validate with siRNA/ Structurally Different Inhibitor cetsa->validate

Caption: Troubleshooting workflow for unexpected experimental results.

cluster_workflow Off-Target Identification Workflow cluster_cell_validation in_silico In Silico Prediction & Literature Review biochemical Biochemical Screening (Kinome Panel) in_silico->biochemical cell_based Cell-Based Validation biochemical->cell_based cetsa CETSA for Target Engagement cell_based->cetsa phospho Phospho-proteomics cell_based->phospho phenotypic Phenotypic Assays cell_based->phenotypic

Caption: Experimental workflow for identifying and validating off-targets.

References

Technical Support Center: Navigating PI3K Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting tips and answers to frequently asked questions for researchers working with PI3K inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Inhibitor Handling and Storage

Q1: My PI3K inhibitor precipitated out of solution when I added it to my cell culture media. What went wrong?

A1: Precipitate formation is a common issue often related to the inhibitor's low aqueous solubility. Here are some key factors to consider:

  • Solvent Concentration: Most PI3K inhibitors are dissolved in DMSO to create a concentrated stock solution. When diluting this stock into your aqueous experimental buffer or cell culture medium, it is crucial to keep the final DMSO concentration to a minimum, ideally below 0.1%, to avoid precipitation.[1][2]

  • Dilution Technique: To avoid precipitation, it is advisable to first dilute the DMSO stock in a small volume of the aqueous buffer and then add it to the final volume with gentle mixing.[1]

  • Solubility Limit: The concentration of the inhibitor may have exceeded its solubility limit in the aqueous buffer. If precipitation persists even with a low DMSO concentration, consider using a solubilizing agent, but ensure you validate its compatibility with your experimental system.[1]

Q2: I'm seeing inconsistent results in my experiments. Could my PI3K inhibitor be degrading?

A2: Yes, inhibitor degradation is a primary suspect for inconsistent results. Proper storage and handling are critical for maintaining the stability and activity of PI3K inhibitors.

  • Storage of Stock Solutions: Prepare a concentrated stock solution in 100% anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 6 months). For more frequent use, aliquots can be stored at -20°C for up to a month.

  • Storage of Powder: The powdered form of the inhibitor should be stored in a tightly sealed container, protected from light and moisture, at -20°C for up to 3 years.

  • Working Solutions: Always prepare fresh working solutions from a properly stored stock aliquot for each experiment. Do not store diluted aqueous solutions.

Cell-Based Assay Pitfalls

Q3: The IC50 value of my PI3K inhibitor in a cell viability assay (e.g., MTT) is much higher than the published data. What could be the reason?

A3: Discrepancies in inhibitor potency can arise from several experimental variables:

  • Assay Duration: The incubation time with the inhibitor can significantly affect the IC50 value. Longer incubation times may be required to observe cytotoxic or anti-proliferative effects.

  • Cell Seeding Density: The initial number of cells plated can influence the outcome. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect.

  • Metabolic Activity vs. Viability: The MTT assay measures metabolic activity, which is an indirect measure of cell viability. Some compounds can affect cellular metabolism without directly causing cell death, leading to misleading results.

  • Incomplete Formazan Solubilization: In an MTT assay, ensure all purple formazan crystals are fully dissolved by shaking the plate after adding the solubilization solution (e.g., DMSO) before reading the absorbance.

Q4: I am observing high variability between replicate wells in my 96-well plate-based cell viability assay.

A4: High variability can compromise the reliability of your results. Here are common causes and solutions:

  • Uneven Cell Seeding: Ensure you have a single-cell suspension before plating and mix the cell suspension between plating each row or column to prevent cells from settling.

  • Edge Effect: The perimeter wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. It is good practice to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

  • Contamination: Visually inspect the wells for any signs of bacterial or yeast contamination before adding reagents.

Western Blotting Troubleshooting

Q5: I am not seeing a signal, or a very weak signal, for phosphorylated Akt (p-Akt) on my Western blot after treating with a PI3K inhibitor.

A5: A weak or absent p-Akt signal is a frequent challenge. Here are several potential causes and solutions:

  • Inactive Phosphatase Inhibitors: Endogenous phosphatases can rapidly dephosphorylate proteins during sample preparation. It is crucial to work quickly on ice and use lysis buffers containing a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).

  • Low Abundance of p-Akt: Phosphorylated proteins often represent a small fraction of the total protein pool. You may need to stimulate the pathway with a growth factor (e.g., insulin, IGF-1) to increase the basal level of p-Akt before inhibitor treatment.

  • Insufficient Protein Loaded: For less abundant proteins like p-Akt, you may need to load a higher amount of total protein (30-100 µg) per lane.

  • Suboptimal Antibody Dilution: The primary antibody concentration may not be optimal. Perform a titration to determine the best dilution for your specific experimental conditions.

Q6: My Western blot for p-Akt has high background, making it difficult to interpret the results.

A6: High background can obscure the specific signal. Consider the following troubleshooting steps:

  • Inappropriate Blocking Agent: When detecting phosphoproteins, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk. Milk contains casein, a phosphoprotein that can cross-react with anti-phospho antibodies, leading to high background.

  • Insufficient Washing: Increase the number and duration of wash steps with TBST after both primary and secondary antibody incubations to remove non-specific binding.

  • High Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.

  • Membrane Handling: Ensure the membrane does not dry out at any point during the immunoblotting process.

Quantitative Data Summary

Table 1: Biochemical IC50 Values for Selected PI3K Inhibitors Against Class I PI3K Isoforms and mTOR.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTOR (nM)
Buparlisib (BKM120) 52166262116>1000
Pictilisib (GDC-0941) 33375383
Idelalisib (CAL-101) 8600400089015>10000
Duvelisib (IPI-145) 29362.51480
Alpelisib (BYL719) 51156250290>1000
Taselisib (GDC-0032) 1.1291.20.23340
Copanlisib (BAY 80-6946) 0.53.76.40.7-
ZSTK474 183802509438

Data compiled from multiple sources. Values can vary depending on the assay conditions.

Table 2: Common On-Target and Off-Target Effects of PI3K Inhibitors.

Inhibitor ClassCommon On-Target ToxicitiesPotential Off-Target Effects/Toxicities
Pan-PI3K Inhibitors Hyperglycemia, rash, diarrhea, fatigue, nausea, decreased appetite, mood alterations.Varies by specific inhibitor; may include effects on other kinases.
PI3Kα-selective Hyperglycemia, rash.Potential for off-target effects on other PI3K isoforms at higher concentrations.
PI3Kβ-selective Mild hyperglycemia.-
PI3Kδ-selective Diarrhea/colitis, liver dysfunction (transaminitis), pneumonitis, rash.-
PI3Kγ-selective -Potential for immune modulation.
Dual PI3K/mTOR Broader toxicity profile than pan-PI3K inhibitors, including stomatitis, myelosuppression.-

This table summarizes common toxicities observed in clinical and preclinical studies and may not be exhaustive.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition

This protocol provides a general procedure for analyzing the phosphorylation status of Akt (a key downstream effector of PI3K) in response to a PI3K inhibitor.

  • Cell Culture and Treatment:

    • Seed cells (e.g., a cancer cell line with a known PI3K pathway alteration like PTEN-null or PIK3CA-mutant) in 6-well plates and allow them to attach overnight.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal PI3K pathway activity.

    • Treat the cells with various concentrations of the PI3K inhibitor or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2 hours).

    • Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 15-30 minutes.

  • Protein Extraction:

    • Place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.

    • Incubate on ice for 10-15 minutes, then scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) diluted in 5% BSA in TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize the p-Akt signal, the membrane can be stripped and re-probed with an antibody for total Akt.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of a PI3K inhibitor on cell proliferation and viability.

  • Cell Seeding:

    • Harvest and count cells. Dilute to the desired concentration and seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your PI3K inhibitor in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a no-cell control.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor PI3K Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation prep_inhibitor Prepare PI3K Inhibitor Stock and Working Solutions treat_cells Treat Cells with Inhibitor (Dose-response and Time-course) prep_inhibitor->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells western_blot Western Blot (e.g., p-Akt, Total Akt) treat_cells->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->viability_assay analyze_wb Quantify Protein Levels western_blot->analyze_wb analyze_via Calculate IC50 viability_assay->analyze_via conclusion Draw Conclusions analyze_wb->conclusion analyze_via->conclusion

Caption: A typical experimental workflow for testing the efficacy of a PI3K inhibitor.

Troubleshooting_Tree start Inconsistent Experimental Results check_inhibitor Check Inhibitor Stability & Purity start->check_inhibitor check_protocol Review Experimental Protocol start->check_protocol inhibitor_ok Inhibitor OK check_inhibitor->inhibitor_ok Consistent? degraded Degradation/ Precipitation check_inhibitor->degraded No protocol_ok Protocol OK check_protocol->protocol_ok Consistent? protocol_issue Identify Protocol Variable check_protocol->protocol_issue No inhibitor_ok->check_protocol Yes protocol_ok->start Yes, investigate other factors new_aliquot Use New Aliquot/ Prepare Fresh degraded->new_aliquot optimize Optimize Variable (e.g., cell density, time) protocol_issue->optimize

References

Validation & Comparative

FD274 in Acute Myeloid Leukemia: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FD274's performance with other PI3K/mTOR inhibitors in the context of Acute Myeloid Leukemia (AML). While direct validation of this compound in primary AML patient samples is not yet publicly available, this document summarizes its activity in AML cell lines and presents data from other relevant compounds in primary patient-derived cells to offer a comparative perspective.

Executive Summary

This compound is a novel and potent dual inhibitor of PI3K/mTOR signaling, a critical pathway in the proliferation and survival of AML cells. Preclinical studies have demonstrated its superior in vitro potency against AML cell lines compared to the established compound dactolisib. While data on its efficacy in primary AML patient samples is pending, studies on other PI3K/mTOR inhibitors like VS-5584 and GDC-0941 provide valuable insights into the potential of this drug class in a clinically relevant setting. This guide synthesizes the available data, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Performance Data in AML Models

The following tables summarize the available quantitative data for this compound and comparable PI3K/mTOR inhibitors.

Table 1: In Vitro Activity of this compound against AML Cell Lines

CompoundCell LineIC50 (µM)
This compound HL-600.092
MOLM-160.084
DactolisibHL-60>1
MOLM-16>1

Data sourced from studies on AML cell lines.

Table 2: In Vitro Activity of other PI3K/mTOR Inhibitors against Primary AML Patient Samples

CompoundNumber of Patient SamplesIC50 RangeMedian IC50
VS-5584437 nM - 5.3 µM1.1 µM[1]
GDC-09414Moderate growth inhibition at 0.5 µM in 3 of 4 samplesNot Reported[2]

Note: This data is provided as a reference for the potential activity of PI3K/mTOR inhibitors in a primary cell context, as direct data for this compound is not available.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leukemic effects by dually inhibiting Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key kinases in a signaling cascade that promotes cell growth, proliferation, and survival. By blocking this pathway, this compound leads to cell cycle arrest and apoptosis in AML cells.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

This compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols

The following section details a generalized methodology for the validation of investigational compounds like this compound in primary AML patient samples, based on established practices in the field.

Primary AML Patient Sample Processing
  • Sample Collection: Bone marrow aspirates or peripheral blood samples are collected from consenting AML patients.

  • Mononuclear Cell Isolation: Primary AML blasts are isolated using Ficoll-Paque density gradient centrifugation.

  • Cell Viability and Purity Assessment: The viability of isolated cells is determined by Trypan Blue exclusion, and the percentage of blast cells is assessed by flow cytometry.

Ex Vivo Drug Sensitivity and Resistance Assay
  • Cell Culture: Primary AML cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and cytokines. Co-culture with bone marrow stromal cells can be performed to mimic the tumor microenvironment.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the investigational compound (e.g., this compound) and comparator drugs.

  • Viability/Apoptosis Measurement: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, CellTiter-Glo, or Annexin V/PI staining followed by flow cytometry.

  • Data Analysis: IC50 values (the concentration of a drug that inhibits a biological process by 50%) are calculated from dose-response curves.

Western Blot Analysis for Pathway Modulation
  • Protein Extraction: Following drug treatment, protein lysates are prepared from the primary AML cells.

  • Electrophoresis and Blotting: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: Membranes are probed with primary antibodies against key proteins in the PI3K/mTOR pathway (e.g., phospho-Akt, phospho-mTOR, phospho-S6K) and their total protein counterparts, followed by incubation with secondary antibodies.

  • Detection: Protein bands are visualized using an appropriate detection system.

Experimental_Workflow Sample Primary AML Patient Sample Isolation Ficoll Density Gradient Centrifugation Sample->Isolation Culture Ex Vivo Culture (± Stromal Cells) Isolation->Culture Treatment Drug Treatment (this compound & Comparators) Culture->Treatment Viability Viability/Apoptosis Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot (Pathway Analysis) Treatment->WesternBlot DataAnalysis Data Analysis (IC50, Protein Levels) Viability->DataAnalysis WesternBlot->DataAnalysis

Generalized workflow for validating compounds in primary AML samples.

Conclusion

This compound is a promising PI3K/mTOR dual inhibitor with demonstrated potent activity against AML cell lines. While its efficacy in primary AML patient samples remains to be reported, comparative data from other inhibitors of the same class suggest that this is a viable therapeutic strategy for AML. The provided experimental framework offers a robust methodology for the future validation of this compound and other novel compounds in a setting that more closely recapitulates the clinical disease. Further studies are warranted to confirm the therapeutic potential of this compound in primary AML and to identify patient populations most likely to benefit from this targeted therapy.

References

A Preclinical Comparison of FD274 and Dactolisib for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, FD274 and dactolisib (also known as NVP-BEZ235), in acute myeloid leukemia (AML) models. The data presented herein is compiled from publicly available research to inform drug development and research decisions.

Executive Summary

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in AML, making it a key therapeutic target.[1][2] Both this compound and dactolisib are potent inhibitors of this pathway. Preclinical evidence suggests that while both compounds exhibit anti-leukemic activity, this compound demonstrates superior in vitro potency and a more favorable safety profile in animal models compared to dactolisib.

Mechanism of Action: Dual PI3K/mTOR Inhibition

Both this compound and dactolisib function by inhibiting class I PI3K isoforms (α, β, γ, δ) and mTOR kinase, which exists in two complexes, mTORC1 and mTORC2.[1][3][4] This dual inhibition blocks the downstream signaling cascade that promotes cell proliferation, survival, and growth in AML cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation inhibition of translation initiation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTORC2 Dactolisib->mTORC1

Fig. 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.

In Vitro Efficacy

This compound demonstrates superior potency against AML cell lines compared to dactolisib. In head-to-head comparisons, this compound exhibited lower IC50 values, indicating that a lower concentration of the compound is required to inhibit the growth of AML cells by 50%.

Compound HL-60 (IC50) MOLM-16 (IC50)
This compound0.092 µM0.084 µM
Dactolisib> 1 µM (estimated)> 1 µM (estimated)
Table 1: Anti-proliferative Activity in AML Cell Lines.

This compound also shows potent inhibitory activity against all Class I PI3K isoforms and mTOR, with IC50 values in the low nanomolar range.

Target This compound (IC50) Dactolisib (IC50)
PI3Kα0.65 nM4 nM
PI3Kβ1.57 nM75 nM
PI3Kγ0.65 nM5 nM
PI3Kδ0.42 nM7 nM
mTOR2.03 nM20.7 nM
Table 2: Kinase Inhibitory Activity.

In Vivo Efficacy in a Xenograft Model

This compound has demonstrated significant dose-dependent anti-tumor activity in an HL-60 human AML xenograft mouse model. While direct comparative in vivo data with dactolisib in the same study is not available, one publication notes that the in vivo anti-tumor efficacy of this compound was comparable to that of dactolisib at the same dosage.

Compound Dose (i.p.) Tumor Growth Inhibition Observed Toxicity
This compound5 mg/kg71%None observed
7.5 mg/kg84%None observed
10 mg/kg91%None observed
Dactolisib30 mg/kg (p.o.)SignificantNot specified in AML model
Table 3: In Vivo Efficacy in Xenograft Models.

Safety and Toxicity Profile

A critical differentiator between this compound and dactolisib appears to be their safety profiles. Preclinical studies have shown that this compound is well-tolerated at effective doses in vivo, with no observable toxicity. Furthermore, dedicated studies have indicated that this compound has low cardiotoxicity.

In contrast, dactolisib has been associated with significant toxicity in both preclinical and clinical studies, which has limited its development. Reported adverse effects in clinical trials for various cancers include fatigue, diarrhea, nausea, mucositis, and elevated liver enzymes.

Compound Preclinical Safety Findings Clinical Trial Toxicities (in other cancers)
This compoundNo observable toxicity in HL-60 xenograft model at 10 mg/kg. Low cardiotoxicity.Not yet in clinical trials.
DactolisibAssociated with toxicity in some preclinical models.Fatigue, diarrhea, nausea, mucositis, elevated liver enzymes.
Table 4: Comparative Safety and Toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

In Vitro Cell Proliferation Assay

The anti-proliferative effects of this compound and dactolisib on AML cell lines (HL-60 and MOLM-16) were determined using a standard MTT or similar cell viability assay. Cells were seeded in 96-well plates and treated with serial dilutions of the compounds for a specified period (e.g., 72 hours). Cell viability was then assessed by measuring the absorbance of the converted dye, and IC50 values were calculated.

In Vivo Xenograft Model

The following workflow outlines a typical subcutaneous xenograft study used to evaluate the efficacy of these compounds.

cluster_workflow Experimental Workflow: In Vivo Xenograft Study start Start cell_culture AML Cell Culture (e.g., HL-60) start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment (e.g., i.p. injection) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., tumor size limit) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Fig. 2: Generalized In Vivo Xenograft Experimental Workflow.

This compound HL-60 Xenograft Protocol (Representative):

  • Animal Model: BALB/c nude mice.

  • Cell Line: 5 x 10^6 HL-60 cells were implanted subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a certain volume (e.g., 100-150 mm³), mice were randomized into vehicle control and treatment groups. This compound was administered via intraperitoneal (i.p.) injection daily at doses of 5, 7.5, and 10 mg/kg.

  • Monitoring: Tumor volume and body weight were measured regularly.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated.

Dactolisib Xenograft Protocol (General):

  • Animal Model: Immunodeficient mice (e.g., nude or NOD/SCID).

  • Cell Line: Implantation of a relevant human AML cell line.

  • Treatment: Dactolisib is typically formulated for oral (p.o.) administration. Dosing schedules and concentrations would be determined based on tolerability and efficacy studies. For example, in a CML model, dactolisib was administered at 30 mg/kg/day.

  • Monitoring and Endpoint: Similar to the this compound protocol.

Conclusion

Based on the available preclinical data, this compound presents a promising therapeutic candidate for AML with a potential advantage over dactolisib. Its superior in vitro potency and, most notably, its favorable safety profile in animal models suggest a wider therapeutic window. While the in vivo efficacy of this compound is reported to be comparable to dactolisib, the lack of significant toxicity at effective doses is a substantial benefit. Further investigation, including head-to-head in vivo comparative studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound in AML. Dactolisib's development has been hampered by toxicity, which may limit its clinical utility in this patient population.

References

Synergistic Effects of FD274 with Gilteritinib: A Promising Combination for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the combination of the novel PI3K inhibitor, FD274, with the established FLT3 inhibitor, gilteritinib, presents a compelling strategy for the treatment of Acute Myeloid Leukemia (AML). Preclinical data demonstrates a significant synergistic effect, enhancing cytotoxic and pro-apoptotic activity in AML cell lines. This guide provides a comprehensive comparison of this combination with alternative therapies, supported by experimental data and detailed methodologies.

Introduction to this compound and Gilteritinib

This compound is a potent and selective dual inhibitor of PI3K/mTOR, key components of a signaling pathway frequently activated in various cancers, including AML, and known to be involved in cell growth, proliferation, and survival.

Gilteritinib is a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. Mutations in FLT3 are one of the most common genetic alterations in AML and are associated with a poor prognosis. Gilteritinib targets both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, blocking downstream signaling pathways and inducing apoptosis in leukemic cells.[1]

The rationale for combining this compound and gilteritinib lies in the potential to simultaneously target two critical signaling pathways involved in AML pathogenesis, thereby overcoming potential resistance mechanisms and enhancing therapeutic efficacy.

Synergistic Cytotoxicity and Pro-Apoptotic Effects

Recent studies have demonstrated the synergistic cytotoxicity of this compound in combination with gilteritinib in both FLT3-wild-type (HL-60) and FLT3-ITD mutant (MV-4-11) AML cell lines.[2] This synergistic interaction leads to a greater reduction in cell viability and a more potent induction of apoptosis than either agent alone.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50, nM) of this compound and Gilteritinib

Cell LineThis compound (alone)Gilteritinib (alone)This compound + Gilteritinib (Combination)
HL-60Data not available>100 nM[1]Synergistic Effect Observed[2]
MV-4-11Data not available18.9 nM[1]Synergistic Effect Observed

Note: Specific IC50 values for this compound and the combination are not yet publicly available in the reviewed literature. The synergistic effect has been qualitatively described.

Table 2: Apoptosis Induction in AML Cell Lines

Cell LineTreatmentPercentage of Apoptotic Cells (Early + Late)
HL-60 ControlBaseline
This compoundIncreased
GilteritinibIncreased
This compound + GilteritinibSignificantly Increased
MV-4-11 ControlBaseline
This compoundIncreased
GilteritinibIncreased
This compound + GilteritinibSignificantly Increased

Note: The precise percentages of apoptotic cells are not detailed in the available literature but are described as a synergistic pro-apoptotic effect.

Signaling Pathways and Experimental Workflows

The synergistic effect of this compound and gilteritinib is achieved by dual blockade of the PI3K/AKT/mTOR and FLT3 signaling pathways, which are crucial for the survival and proliferation of AML cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits This compound This compound This compound->PI3K Inhibits This compound->mTOR Inhibits

Caption: Dual inhibition of FLT3 and PI3K/mTOR pathways.

The experimental validation of this synergistic effect typically follows a structured workflow.

cluster_workflow Experimental Workflow Start AML Cell Culture (HL-60 & MV-4-11) Treatment Drug Treatment: - this compound alone - Gilteritinib alone - Combination Start->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Analysis Data Analysis: - IC50 Determination - Synergy Calculation - Apoptosis Quantification Viability->Analysis Apoptosis->Analysis

Caption: Workflow for evaluating synergistic effects.

Comparison with Other Alternatives

While the combination of this compound and gilteritinib shows promise, it is important to consider it in the context of other therapeutic strategies for FLT3-mutated AML.

Table 3: Comparison of Gilteritinib-Based Combination Therapies

CombinationMechanism of ActionEfficacy HighlightsStatus
Gilteritinib + this compound Dual FLT3 and PI3K/mTOR inhibitionSynergistic cytotoxicity and apoptosis in preclinical models.Preclinical
Gilteritinib + Chemotherapy (e.g., Azacitidine, Cytarabine) FLT3 inhibition and cytotoxic effects on DNA replication and cell divisionIn preclinical models, the combination reduced tumor volume to a greater extent than either agent alone.Clinical Trials
Gilteritinib + Venetoclax (BCL-2 inhibitor) FLT3 inhibition and promotion of apoptosis by blocking BCL-2Strong synergistic effects in inhibiting proliferation and enhancing apoptosis in FLT3/ITD cells.Clinical Trials

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells (HL-60 or MV-4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Add serial dilutions of this compound, gilteritinib, or the combination to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound, gilteritinib, or the combination for 48 hours.

  • Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer and analyze the cells by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Conclusion

The synergistic combination of this compound and gilteritinib represents a promising therapeutic strategy for AML by simultaneously targeting the PI3K/mTOR and FLT3 pathways. The preclinical data strongly support further investigation of this combination in clinical settings. This guide provides a foundational understanding for researchers and drug development professionals to evaluate the potential of this novel combination therapy in the evolving landscape of AML treatment.

References

A Head-to-Head Comparison of FD274 and Other mTOR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling nexus frequently dysregulated in various malignancies. This has spurred the development of a diverse arsenal of mTOR inhibitors. This guide provides a comprehensive head-to-head comparison of FD274, a novel PI3K/mTOR dual inhibitor, with other prominent mTOR inhibitors, offering researchers a data-driven resource for selecting the appropriate tool for their specific research needs.

Data Presentation: Quantitative Comparison of mTOR Inhibitors

The following table summarizes the in vitro potency of this compound against PI3K isoforms and mTOR, alongside a selection of first-generation, second-generation, and other dual PI3K/mTOR inhibitors. This allows for a direct comparison of their inhibitory activities.

Inhibitor ClassCompoundTarget(s)IC50 (nM)Reference(s)
Dual PI3K/mTOR Inhibitor This compound PI3Kα 0.65 [1][2]
PI3Kβ 1.57 [1][2]
PI3Kγ 0.65 [1]
PI3Kδ 0.42
mTOR 2.03
First-Generation mTOR Inhibitor (Rapalogs)RapamycinmTORC1~0.1 (in HEK293 cells)
EverolimusmTORC1 (FKBP12)1.6-2.4
TemsirolimusmTOR1760 (cell-free)
Second-Generation mTOR Inhibitor (TORKi)AZD8055mTOR0.8
Vistusertib (AZD2014)mTOR2.8
Sapanisertib (MLN0128)mTOR1
Dual PI3K/mTOR InhibitorDactolisib (BEZ235)PI3Kα4
PI3Kγ5
PI3Kδ7
PI3Kβ75
mTOR6-20.7
PI-103PI3Kα2-8
PI3Kβ3-88
PI3Kδ3-48
PI3Kγ15-150
mTORC120
mTORC283
Third-Generation mTOR InhibitorRapaLink-1mTORC1/2Potent, bivalent inhibitor

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of mTOR inhibitors. Below are standardized methodologies for key in vitro assays.

In Vitro Kinase Assay (mTOR and PI3K)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of mTOR or PI3K.

Materials:

  • Recombinant active mTOR or PI3K enzyme.

  • Substrate (e.g., inactive S6K for mTOR, PIP2 for PI3K).

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄).

  • ATP.

  • Test inhibitor (e.g., this compound) at various concentrations.

  • ADP-Glo™ Kinase Assay Kit (for luminescence-based detection) or p-S6K/p-Akt antibodies for Western blot detection.

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add the test inhibitor at a range of concentrations to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA) or by adding SDS-PAGE loading buffer.

  • Detect the kinase activity.

    • Luminescence-based: Follow the manufacturer's protocol for the ADP-Glo™ kit to measure ADP production, which is proportional to kinase activity.

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the phosphorylated substrate.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT or BrdU)

This assay determines the effect of an inhibitor on the growth and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HL-60, MOLM-16).

  • Complete cell culture medium.

  • 96-well plates.

  • Test inhibitor (e.g., this compound) at various concentrations.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU labeling solution.

  • Solubilization buffer (for MTT) or anti-BrdU antibody and substrate (for BrdU).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and a vehicle control.

  • Incubate for a specified period (e.g., 48-72 hours).

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • For BrdU assay:

    • Add BrdU labeling solution to each well for the final 2-18 hours of incubation.

    • Fix the cells, denature the DNA, and add the anti-BrdU antibody.

    • Add the substrate and measure the absorbance.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of mTOR Signaling Pathway

This technique is used to assess the phosphorylation status of key proteins downstream of mTOR, providing a measure of pathway inhibition in a cellular context.

Materials:

  • Cancer cell line of interest.

  • Test inhibitor (e.g., this compound) at various concentrations.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with the test inhibitor for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system and analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of mTOR inhibitors.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cytoskeleton Cytoskeletal Organization This compound This compound (Dual Inhibitor) This compound->PI3K This compound->mTORC1 This compound->mTORC2 Rapalogs Rapalogs (1st Gen) Rapalogs->mTORC1 TORKi TORKi (2nd Gen) TORKi->mTORC1 TORKi->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway and points of intervention for different inhibitor classes.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis and Characterization (this compound) B Biochemical Kinase Assay (IC50 Determination) A->B C Cell-Based Proliferation Assay (e.g., MTT on AML cell lines) B->C D Western Blot Analysis (Downstream Signaling) C->D E Cell Cycle and Apoptosis Analysis (Flow Cytometry) D->E F Pharmacokinetic Studies (Animal Models) E->F G Xenograft Tumor Model (e.g., HL-60 in mice) F->G H Efficacy and Toxicity Assessment G->H

Caption: A typical experimental workflow for the preclinical evaluation of a novel mTOR inhibitor.

References

Validating the Low Cardiotoxicity of FD274: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe targeted cancer therapies is a paramount goal in oncology research. Phosphoinositide 3-kinase (PI3K) inhibitors have emerged as a promising class of drugs, however, their clinical use has been frequently associated with cardiotoxic side effects, creating a significant hurdle in drug development.[1][2] This guide provides a comparative analysis of FD274, a novel PI3K inhibitor, and validates its low cardiotoxicity profile against other approved PI3K inhibitors. The information presented herein is supported by experimental data to assist researchers and drug development professionals in evaluating this compound for further investigation.

Comparative Analysis of Cardiotoxicity

This compound has demonstrated a favorable safety profile with minimal impact on cardiac function in preclinical studies.[1][3] A direct comparison with its bioisostere, FD268, revealed significantly lower cardiotoxicity for this compound.[3] The tables below summarize the key findings from in vivo and in vitro studies.

Table 1: In Vivo Cardiotoxicity Assessment in Mice
ParameterControlThis compound (10 mg/kg)FD268 (10 mg/kg)
Cardiac Function
Ejection Fraction (%)NormalNo significant changeSignificantly decreased
Fractional Shortening (%)NormalNo significant changeSignificantly decreased
Cardiac Injury Markers
Serum CK-MBBaselineNo significant increaseSignificantly increased
Serum LDHBaselineNo significant increaseSignificantly increased
Oxidative Stress Markers
Serum SODBaselineNo significant changeSignificantly decreased
Myocardial MDABaselineNo significant increaseSignificantly increased

Data synthesized from preclinical studies.

Table 2: In Vitro Cardiotoxicity in H9c2 Cardiomyocytes
ParameterControlThis compoundFD268
Cell Viability (%)100No significant decreaseSignificantly decreased
Apoptosis Rate (%)BaselineNo significant increaseSignificantly increased
Intracellular ROS LevelsBaselineNo significant increaseSignificantly increased

Data synthesized from in vitro assays.

Comparison with Alternative PI3K Inhibitors

Several PI3K inhibitors have been approved for clinical use; however, their cardiotoxicity profiles remain a concern. The following table provides a comparative overview of the reported cardiac adverse events associated with other PI3K inhibitors.

Table 3: Cardiotoxicity of Approved PI3K Inhibitors
PI3K InhibitorClassReported Cardiac Adverse Events
Copanlisib Pan-PI3KHypertension (including grade 3), QTc prolongation.
Alpelisib PI3KαQTc prolongation.
Idelalisib PI3KδDiarrhea/colitis which can lead to dehydration and electrolyte imbalance, potentially affecting cardiac function.
Duvelisib PI3Kδ/γDiarrhea/colitis, neutropenia, and infections which can indirectly impact cardiovascular health.

The preclinical data for this compound suggests a significantly lower potential for direct cardiotoxic effects compared to the clinically observed toxicities of other PI3K inhibitors.

Proposed Mechanism of Low Cardiotoxicity

The reduced cardiotoxicity of this compound is attributed to its unique chemical structure and its effect on cellular signaling pathways. Research suggests that this compound preserves the activity of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway, which plays a crucial role in protecting cardiac cells from oxidative stress. In contrast, the cardiotoxic bioisostere, FD268, was found to downregulate Nrf2, leading to increased oxidative stress and apoptosis in cardiomyocytes.

Caption: Proposed mechanism of this compound's low cardiotoxicity via Nrf2 pathway preservation.

Experimental Protocols

The validation of this compound's low cardiotoxicity was conducted through a series of rigorous in vivo and in vitro experiments.

In Vivo Cardiotoxicity Study in Mice
  • Animal Model: Male C57BL/6 mice were used for the study.

  • Treatment Groups: Mice were divided into three groups: a control group (vehicle), an this compound-treated group (10 mg/kg, intraperitoneal injection), and an FD268-treated group (10 mg/kg, intraperitoneal injection).

  • Duration: Treatment was administered daily for a specified period.

  • Cardiac Function Assessment: Echocardiography was performed to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Biochemical Analysis: Blood samples were collected to measure serum levels of cardiac injury markers, including creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH). Myocardial tissue was analyzed for markers of oxidative stress, such as superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels.

  • Histopathological Examination: Heart tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) for histological analysis of myocardial injury.

In Vitro Cardiotoxicity Assays
  • Cell Line: H9c2 rat cardiomyoblasts were used as an in vitro model of cardiac cells.

  • Treatment: Cells were treated with varying concentrations of this compound and FD268.

  • Cell Viability Assay: Cell viability was assessed using the MTT assay, which measures mitochondrial metabolic activity.

  • Apoptosis Assay: Apoptosis was quantified using flow cytometry after staining with Annexin V and propidium iodide.

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using a fluorescent probe (e.g., DCFH-DA).

  • Western Blot Analysis: Protein expression levels of key signaling molecules, such as Nrf2 and apoptosis-related proteins, were determined by Western blotting.

G Experimental Workflow for Cardiotoxicity Assessment cluster_invivo In Vivo Studies (Mouse Model) cluster_invitro In Vitro Studies (Cardiomyocytes) Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Dosing Drug Administration (this compound vs. Alternatives) Animal_Model->Dosing Cardiac_Function Cardiac Function Monitoring (Echocardiography) Dosing->Cardiac_Function Biomarkers Biochemical Analysis (Serum & Tissue) Cardiac_Function->Biomarkers Histology Histopathological Examination Biomarkers->Histology Cell_Culture Cell Line Culture (e.g., H9c2, iPSC-CMs) Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Viability Cell Viability Assays (e.g., MTT) Compound_Treatment->Viability Apoptosis Apoptosis Detection (e.g., Flow Cytometry) Compound_Treatment->Apoptosis ROS ROS Measurement Compound_Treatment->ROS Western_Blot Western Blot Compound_Treatment->Western_Blot

References

A Comparative Analysis of Dual PI3K/mTOR Inhibitors: FD274 and BEZ235

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical axis frequently dysregulated in a multitude of human cancers. This has spurred the development of inhibitors targeting key nodes within this pathway. This guide provides a detailed comparative analysis of two prominent dual PI3K/mTOR inhibitors, FD274 and BEZ235 (Dactolisib), intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

Both this compound and BEZ235 are potent inhibitors of class I PI3K isoforms and mTOR kinases, functioning as ATP-competitive inhibitors. By targeting both PI3K and mTOR, these compounds can achieve a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target agents.

This compound is a novel 7-azaindazole derivative identified as a highly potent dual PI3K/mTOR inhibitor with promising efficacy in acute myeloid leukemia (AML).[1] It demonstrates low nanomolar inhibitory activity against all four class I PI3K isoforms and mTOR.[1]

BEZ235 (Dactolisib) is a well-characterized imidazo[4,5-c]quinoline derivative that has been extensively evaluated in preclinical and clinical studies across various cancer types.[2] It is also a pan-class I PI3K and mTOR inhibitor.

In Vitro Efficacy: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and BEZ235, providing a basis for comparing their biochemical and cellular activities.

Table 1: Biochemical Inhibitory Activity (IC50, nM)

TargetThis compoundBEZ235
PI3Kα0.654
PI3Kβ1.5775
PI3Kγ0.655
PI3Kδ0.427
mTOR2.0320.7

Table 2: Anti-proliferative Activity in Acute Myeloid Leukemia (AML) Cell Lines (IC50, µM)

Cell LineThis compound (48h)BEZ235
HL-600.092Data not available in a comparable context
MOLM-160.084Data not available in a comparable context
Mv-4-110.053Data not available in a comparable context
KG-12.67Data not available in a comparable context
EOL-11.98Data not available in a comparable context

Cellular Effects: Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest at the G1 phase in HL-60 AML cells. Treatment with this compound leads to a dose-dependent increase in the apoptotic rate.

BEZ235 has also been demonstrated to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, in doxorubicin-resistant K562 leukemia cells, BEZ235 treatment resulted in a significant increase in apoptosis and arrested the cells in the G0/G1 phase. In nephroblastoma G401 cells, BEZ235 induced cell cycle arrest at the G2/M phase.

In Vivo Antitumor Activity

This compound has demonstrated significant dose-dependent tumor growth inhibition in an HL-60 xenograft mouse model. Daily intraperitoneal administration of this compound at 10 mg/kg resulted in a 91% inhibition of tumor growth with no observable toxicity.

BEZ235 has also shown potent antitumor activity in various preclinical xenograft models, including those for breast cancer and glioblastoma.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation This compound This compound This compound->PI3K This compound->mTORC2 This compound->mTORC1 BEZ235 BEZ235 BEZ235->PI3K BEZ235->mTORC2 BEZ235->mTORC1

PI3K/mTOR Signaling Pathway Inhibition

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HL-60, K562) Treatment Treatment with This compound or BEZ235 Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., CCK-8/MTT) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blotting (p-Akt, p-mTOR, etc.) Treatment->Western_Blot Xenograft Xenograft Model (e.g., HL-60 in mice) Drug_Administration Drug Administration (e.g., Intraperitoneal) Xenograft->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

References

Assessing the Specificity of FD274 for PI3K/mTOR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of FD274, a novel dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The following sections present a comparative analysis of this compound with other well-characterized dual PI3K/mTOR inhibitors, detailed experimental protocols for assessing inhibitor specificity, and visual representations of the PI3K/mTOR signaling pathway and a typical experimental workflow.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of a compound is a key indicator of its specificity. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the IC50 values of this compound and other notable dual PI3K/mTOR inhibitors against various Class I PI3K isoforms and mTOR. Lower IC50 values indicate higher potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50/Ki, nM)
This compound 0.65[1][2]1.57[1][2]0.65[1]0.422.03
Dactolisib (BEZ235)475576 / 20.7
Voxtalisib (XL765)39113943157
Omipalisib (GSK2126458)0.019 (Ki)0.13 (Ki)0.06 (Ki)0.024 (Ki)0.18 (mTORC1 Ki) / 0.3 (mTORC2 Ki)
Apitolisib (GDC-0980)52714717 (Ki)

As the data indicates, this compound demonstrates potent and relatively balanced inhibition across the tested Class I PI3K isoforms and mTOR, with IC50 values in the low nanomolar range. This profile is comparable to other potent dual inhibitors like Omipalisib.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is crucial to visualize the PI3K/mTOR signaling pathway and the experimental procedures used to assess inhibitor specificity.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P-Thr308 TSC TSC1/2 AKT->TSC Inhibition mTORC2 mTORC2 mTORC2->AKT P-Ser473 (Full Activation) Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibition of translation initiation

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays KinaseAssay In vitro Kinase Assay (e.g., ADP-Glo, HTRF) IC50 Determine IC50 values KinaseAssay->IC50 CellCulture Cell Culture & Inhibitor Treatment WesternBlot Western Blot for Downstream Targets (p-AKT, p-S6K) CellCulture->WesternBlot PhenotypicAssay Phenotypic Assays (Proliferation, Apoptosis) CellCulture->PhenotypicAssay PathwayInhibition Confirm Pathway Inhibition WesternBlot->PathwayInhibition BiologicalEffect Assess Biological Effect PhenotypicAssay->BiologicalEffect

Caption: Experimental workflow for assessing inhibitor specificity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of PI3K/mTOR inhibitor specificity.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of purified kinases by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Purified recombinant PI3K isoforms (α, β, γ, δ) and mTOR kinase.

  • Substrate (e.g., PIP2 for PI3K, a specific peptide for mTOR).

  • ATP.

  • Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).

  • Test inhibitor (e.g., this compound) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and serially diluted test inhibitor to the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is another common method for determining kinase activity in a high-throughput format. It relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule.

Materials:

  • Purified kinase.

  • Biotinylated substrate.

  • ATP.

  • Test inhibitor.

  • HTRF® KinEASE™ Kit (contains Europium cryptate-labeled anti-phospho antibody (donor) and streptavidin-XL665 (acceptor)).

  • HTRF-compatible plate reader.

Procedure:

  • Kinase Reaction: Incubate the kinase with the biotinylated substrate, ATP, and test inhibitor in an appropriate buffer.

  • Detection: Stop the reaction and add the HTRF detection reagents (Europium-labeled antibody and streptavidin-XL665).

  • Incubation: Incubate for at least 60 minutes at room temperature to allow for binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition and IC50 values.

Western Blotting for Downstream Pathway Analysis

This technique is used to assess the effect of an inhibitor on the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway within a cellular context.

Materials:

  • Cancer cell line of interest.

  • Cell culture reagents.

  • Test inhibitor (e.g., this compound).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K (Thr389), anti-total S6K, and a loading control like GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture cells to a suitable confluency and treat with various concentrations of the test inhibitor for a specific duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for total protein or a loading control for normalization.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.

References

Safety Operating Guide

Proper Disposal Procedures for FD274 (Lotrène® FD0274 Low-Density Polyethylene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of FD274, a low-density polyethylene (LDPE) product. Adherence to these procedures is critical for maintaining laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

Under normal conditions of use, this compound (Lotrène® FD0274) is a non-hazardous solid and does not present a toxic hazard through skin contact or inhalation. However, during any processing that involves heating the material, such as melting or extrusion, it is crucial to avoid contact with the molten polymer and to prevent the inhalation of volatilized fumes. Ensure adequate ventilation in areas where this compound is processed at elevated temperatures.

Quantitative Data Summary

The following table summarizes key physical properties of this compound, which can be relevant for its handling and disposal.

PropertyTest MethodUnitValue
Melt Flow Index (190°C/2.16kg)ASTM D-1238g/10 min2.4
Density at 23°CASTM D-1505g/cm³0.923
Crystalline Melting PointASTM E-794°C111
Vicat Softening PointASTM D-1525°C94

Step-by-Step Disposal Protocol

The primary determinant for the disposal of this compound is whether it has been contaminated with hazardous materials (biological, chemical, or radiological).

Methodology for Uncontaminated this compound Waste:

  • Segregation: Isolate uncontaminated this compound from all other forms of laboratory waste. This includes separating it from hazardous waste and other types of recyclable and non-recyclable materials.

  • Cleaning: If the material has come into contact with non-hazardous substances that could be considered contaminants in a recycling stream (e.g., residues of buffers, agar, or other non-hazardous reagents), it should be thoroughly rinsed with water and dried.

  • Collection for Recycling: Place the clean, dry this compound waste in a designated recycling bin for #4 plastic (LDPE). Confirm with your institution's environmental health and safety (EHS) office or waste management provider that they accept LDPE for recycling. Recycling options for LDPE can be more limited than for other plastics like HDPE (#2).[1]

  • Landfill Disposal (if recycling is unavailable): If recycling is not an option, uncontaminated this compound can be disposed of in the regular solid waste stream that is sent to a landfill.[2][3] While technically biodegradable, LDPE can take hundreds of years to break down.[2]

Methodology for Contaminated this compound Waste:

  • Risk Assessment: Determine the nature of the contamination (e.g., biohazardous, chemically hazardous, radioactive). Consult the Safety Data Sheet (SDS) for any chemical contaminants.

  • Decontamination (if feasible and safe): In some cases, it may be possible to decontaminate the plastic. This must be done in accordance with established laboratory protocols and only if the decontamination process does not pose a risk to personnel.

  • Segregation as Hazardous Waste: If decontamination is not feasible or the material is grossly contaminated, it must be disposed of as hazardous waste. Place the contaminated this compound in a designated, clearly labeled hazardous waste container that is compatible with the type of contaminant.[4]

  • Contact EHS: Follow your institution's specific procedures for the disposal of hazardous waste. This typically involves contacting the Environmental Health and Safety office for pickup and proper disposal, which may include incineration.

Experimental Workflow and Signaling Pathways

Disposal Decision Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_uncontaminated Uncontaminated Waste Stream cluster_contaminated Contaminated Waste Stream start This compound Waste Generated check_contamination Is the this compound waste contaminated with hazardous (biological, chemical, radiological) materials? start->check_contamination check_recycling Is LDPE (#4) recycling available at your institution? check_contamination->check_recycling No decontaminate_q Is decontamination feasible and safe? check_contamination->decontaminate_q Yes recycle Segregate, clean, and place in designated LDPE recycling bin. check_recycling->recycle Yes landfill Dispose of in regular solid waste (landfill). check_recycling->landfill No decontaminate_a Follow approved decontamination protocol. decontaminate_q->decontaminate_a Yes hazardous_waste Segregate as hazardous waste. Place in a labeled, compatible container. decontaminate_q->hazardous_waste No decontaminate_a->check_recycling ehs_disposal Contact Environmental Health & Safety (EHS) for disposal. hazardous_waste->ehs_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

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